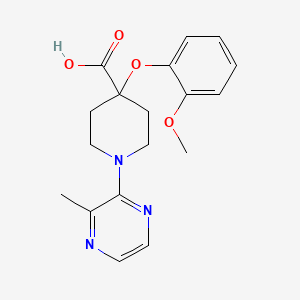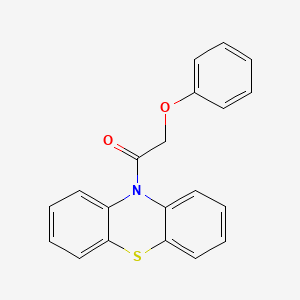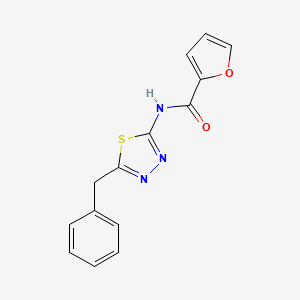
5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone is a part of a broader class of chemicals known for their intriguing chemical and physical properties. This analysis draws from various studies focusing on similar compounds to shed light on its characteristics, synthesis, and properties.
Synthesis Analysis
The synthesis of compounds similar to 5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone often involves reactions between specific aldehydes and thiosemicarbazides. For instance, the synthesis of 5-(4-bromophenyl)-2-furfuraldehyde-N-aryloxyacetylhydrazones involves reacting 5-(4-bromophenyl)-2-furfuraldehyde with aryloxyacetylhydrazines, characterized by IR, 1H NMR, 13C NMR, and elemental analysis (Li Ying-jun, 2005). These methods can be adapted for synthesizing the compound of interest by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of related thiosemicarbazone compounds has been elucidated through single-crystal X-ray crystallography, revealing the bidentate nature of ligands through sulfur and nitrogen atoms. Studies on similar compounds, like 2-furaldehyde-4-phenylthiosemicarbazone and its metal complexes, provide insights into the coordination patterns and structural configurations that could be anticipated for 5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone (D. Ilies et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of thiosemicarbazone derivatives largely depend on their structure and substituents. For example, the antimicrobial activity of synthesized thiazole derivatives from similar compounds highlights the potential bioactivity of thiosemicarbazones (E. Ramadan, 2010). Such studies suggest that the compound may also exhibit significant bioactivity, depending on its precise molecular structure and substituents.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. The synthesis and characterization of similar thiosemicarbazone derivatives provide valuable data on these aspects, including how structural variations influence these properties (M. A. Hussein & T. S. Guan, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for forming complexes with metals, and electrochemical behavior, are critical. Studies on similar compounds, like nickel(II), palladium(II), and copper(II) complexes with 2-furaldehyde-4-phenylthiosemicarbazone, offer insights into the chemical versatility and potential applications of these molecules in various fields, including catalysis and material science (D. Ilies et al., 2013).
将来の方向性
The future directions for research on “5-(4-bromobenzyl)-2-furaldehyde N-phenylthiosemicarbazone” could include further exploration of its synthesis, characterization, and potential applications. The design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, have shown promising potential for developing novel antimicrobial agents .
特性
IUPAC Name |
1-[(E)-[5-[(4-bromophenyl)methyl]furan-2-yl]methylideneamino]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3OS/c20-15-8-6-14(7-9-15)12-17-10-11-18(24-17)13-21-23-19(25)22-16-4-2-1-3-5-16/h1-11,13H,12H2,(H2,22,23,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXSTWIBAMIGNA-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[5-[(4-bromophenyl)methyl]furan-2-yl]methylideneamino]-3-phenylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylcyclohexanecarboxamide](/img/structure/B5527559.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-phenoxy-2-furamide](/img/structure/B5527563.png)
![1-{5-[(2-chlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B5527569.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide](/img/structure/B5527576.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-(methoxymethyl)-1-piperidinesulfonamide](/img/structure/B5527589.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5527591.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]acetamide](/img/structure/B5527603.png)
![2-{[(2,3-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5527611.png)

![5-ethyl-3-(3-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527626.png)
![2,5,6,9-tetramethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5527635.png)

![2-benzyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5527642.png)